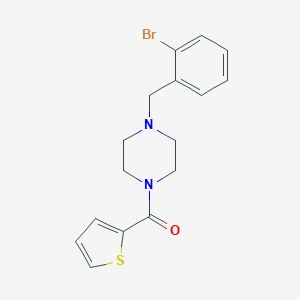
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine, also known as MPFE, is a chemical compound that belongs to the class of psychoactive substances called phenethylamines. MPFE has been found to have potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine acts as a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. When N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine binds to the 5-HT2C receptor, it activates a signaling cascade that leads to changes in the activity of neurons in the brain. This can result in changes in mood, appetite, and anxiety.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to an increase in mood and alertness. N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has also been found to decrease the release of serotonin, which can lead to a decrease in anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine in lab experiments is its selectivity for the 5-HT2C receptor. This allows researchers to study the effects of serotonin on the brain in a more specific way. However, one limitation of using N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine. One area of interest is the role of the 5-HT2C receptor in the regulation of appetite and weight. N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been shown to decrease food intake in animal models, suggesting that it could have potential as a treatment for obesity. Another area of interest is the potential use of N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine as a tool for studying the effects of serotonin on the brain in humans. Clinical trials could be conducted to investigate the safety and efficacy of N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine in humans, which could lead to the development of new treatments for mood and anxiety disorders.
Méthodes De Synthèse
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine can be synthesized using a variety of methods, including the reduction of N-(4-fluorobenzyl)-2-(pyridin-2-yl)ethanamine with sodium borohydride, or the reaction of N-(4-fluorobenzyl)pyridin-2-amine with methyl iodide followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has also been found to have potential as a tool for studying the effects of serotonin on the brain.
Propriétés
Nom du produit |
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine |
|---|---|
Formule moléculaire |
C15H17FN2 |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17FN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
Clé InChI |
SCFVHYNTNIGMHD-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)F |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)



![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)


methanone](/img/structure/B248780.png)

